3,4-Diamino-6-chloropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-6-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H5ClN4. It is known for its potential biological activity and various applications in scientific research. This compound is often used as an intermediate in the synthesis of more complex molecules and has garnered attention due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-chloropyridine-2-carbonitrile typically involves the reaction of 4-aryl-2-amino-6-chloropyridine-3,5-dicarbonitriles with ethyl 2-mercaptoacetate . This method allows for the formation of the desired compound under controlled conditions, ensuring high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-6-chloropyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ethyl 2-mercaptoacetate and various catalysts that facilitate the desired transformations . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, reactions with ethyl 2-mercaptoacetate can yield ethyl 3,6-diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates .
Scientific Research Applications
3,4-Diamino-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activity makes it a valuable tool in studying various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Diamino-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carbonitrile: This compound shares a similar structure but lacks the amino groups present in 3,4-Diamino-6-chloropyridine-2-carbonitrile.
2-Chloro-3-pyridinecarbonitrile: Another related compound with a different substitution pattern on the pyridine ring.
2,3-Diamino-6-chloropyridine: Similar in structure but differs in the position of the amino groups.
Uniqueness
This compound is unique due to the presence of both amino and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules and a valuable compound in scientific research.
Properties
IUPAC Name |
3,4-diamino-6-chloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-3(9)6(10)4(2-8)11-5/h1H,10H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKXJLVCMTVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C#N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.